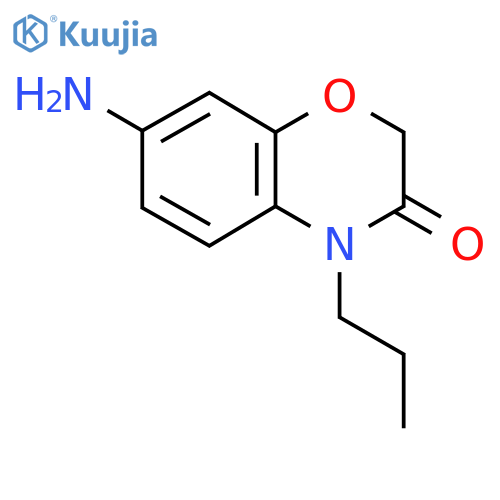Cas no 1007676-47-2 (7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)

1007676-47-2 structure
商品名:7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質
名前と識別子
-
- 7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- SCHEMBL16522709
- EN300-1105518
- MFCD09907505
- AKOS012285864
- 1007676-47-2
-
- インチ: 1S/C11H14N2O2/c1-2-5-13-9-4-3-8(12)6-10(9)15-7-11(13)14/h3-4,6H,2,5,7,12H2,1H3
- InChIKey: ZHKGHVSVCCEJKE-UHFFFAOYSA-N
- ほほえんだ: O1CC(N(C2C=CC(=CC1=2)N)CCC)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.6Ų
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105518-5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 5g |
$1821.0 | 2023-10-27 | |
| Enamine | EN300-1105518-0.1g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
| Enamine | EN300-1105518-0.25g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-1105518-0.5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
| Enamine | EN300-1105518-5.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 5g |
$2485.0 | 2023-06-10 | ||
| Enamine | EN300-1105518-2.5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
| Enamine | EN300-1105518-10.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 10g |
$3683.0 | 2023-06-10 | ||
| Enamine | EN300-1105518-1.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-1105518-0.05g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
| Enamine | EN300-1105518-10g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 10g |
$2701.0 | 2023-10-27 |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1007676-47-2 (7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
